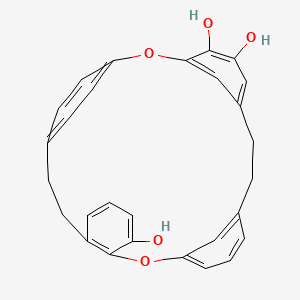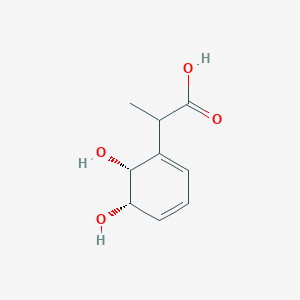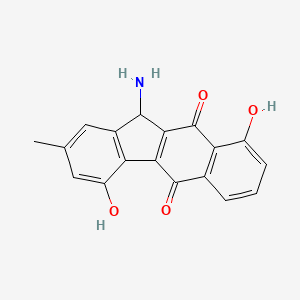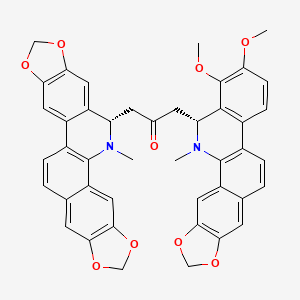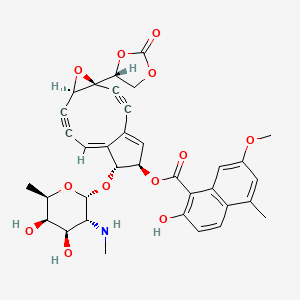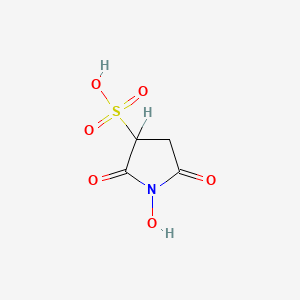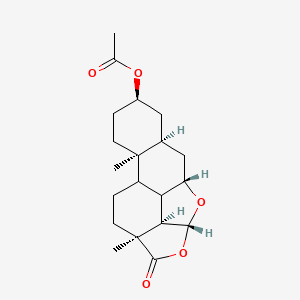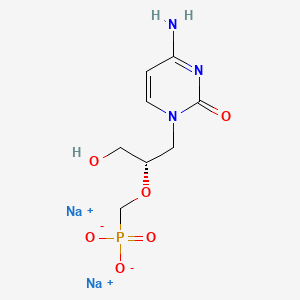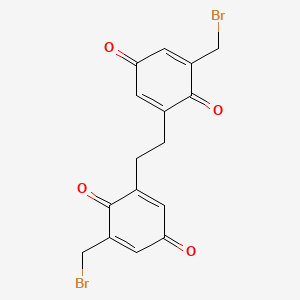
3-メチル-2,4-ペンタンジオン
概要
説明
3-Methyl-2,4-pentanedione is a beta-diketone that is widely recognized for its interesting chemical behavior, particularly its ability to exist in two tautomeric forms: enol and keto. The equilibrium between these forms in solution is a classic example of keto-enol tautomerism, making it a subject of interest in organic chemistry and coordination chemistry.
Synthesis Analysis
The synthesis of 3-Methyl-2,4-pentanedione and its derivatives involves various chemical reactions, including classical nitration methods and reactions with different reagents to form specific products. For example, 2,3-Pentanedione, a related compound with a milk smell, was synthesized using 2-pentanone as a raw material and amyl nitrite as nitrosation reagents under the presence of hydrochloric acid, achieving a total yield of 48.2% (Lou Yunhao, 2011).
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,4-pentanedione and its derivatives has been determined through various techniques, including X-ray diffraction. The crystal and molecular structures reveal details about the compound's geometry, hydrogen bonding, and tautomeric forms. For instance, the structure of hydrogen-bonded dimers of certain derivatives has been elucidated, showing intermolecular hydrogen bonding in the crystalline state (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
3-Methyl-2,4-pentanedione participates in a variety of chemical reactions, serving as a precursor or ligand in the synthesis of complex molecules and materials. Its reactivity with other compounds can lead to the formation of Schiff bases, unsymmetrical derivatives, and coordination complexes with metals, showcasing its versatility as a ligand (Jean‐Hubert Olivier, J. Harrowfield, & R. Ziessel, 2011).
科学的研究の応用
溶媒和分析
3-メチル-2,4-ペンタンジオン: は、異なる溶媒におけるその挙動を理解するために、分極可能な連続体溶媒和モデル(PCM)を用いて研究されてきました。 この化合物の極性および非極性溶媒における溶媒和分析は、医薬品および生化学分野における用途にとって重要な、ギブスエネルギー、静電エネルギー、および誘起双極子モーメントに関する洞察を提供します {svg_1}.
エレクトロルミネッセンスデバイス
3-メチル-2,4-ペンタンジオンの誘導体は、エレクトロルミネッセンスデバイスの合成に使用されます。 これらのデバイスは、電流に応答して光を放出し、新しいディスプレイおよび照明技術の開発にとって重要です {svg_2}.
気相反応速度論
パルスレーザー光分解-レーザー誘起蛍光法を用いて、OHラジカルと3-メチル-2,4-ペンタンジオンとの反応の反応速度論が調査されました。 この研究は大気化学と有機化合物の環境への影響を理解するために不可欠です {svg_3}.
不斉合成
3-メチル-2,4-ペンタンジオン: は、1,3-ジフェニル-2-プロペニルアセテートの不斉置換に関与しています。 このプロセスは、両親媒性樹脂支持モノデンテートホスフィン配位子によって触媒され、キラル分子を生成するための合成有機化学における重要な方法です {svg_4}.
互変異性体化研究
この化合物の互変異性体形態は、プロトトロピー的互変異性体化および分子内プロトン移動を理解するために調べられました。 これらの研究は、互変異性体形態が生物活性に影響を与える可能性があるため、薬物および生化学プローブの設計に不可欠です {svg_5}.
溶媒効果予測
PCMなどの陰的溶媒和モデルは、3-メチル-2,4-ペンタンジオンを用いて、溶媒和のギブスエネルギー、溶解度、および蒸気圧などの溶媒効果を予測するために使用されます。 これらの予測は、産業、環境、および薬理学的な用途にとって重要です {svg_6}.
安全性および毒性分析
3-メチル-2,4-ペンタンジオンの安全性と毒性を理解することは、さまざまな用途におけるその取扱いと使用にとって重要です。 これは、皮膚と目の刺激を引き起こすことが知られており、消化器系を刺激する可能性もあります。これは、労働衛生と安全にとって重要です {svg_7}.
環境影響評価
3-メチル-2,4-ペンタンジオンに関する研究には、特に大気中の挙動と汚染物質としての潜在能力を含む、その環境への影響の評価が含まれます。 これは、環境への影響を軽減するための戦略を開発するために不可欠です {svg_8}.
Safety and Hazards
作用機序
Target of Action
3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .
Mode of Action
The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.
Biochemical Pathways
It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-2,4-pentanedione is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of 3-Methyl-2,4-pentanedione’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .
Action Environment
The action, efficacy, and stability of 3-Methyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .
生化学分析
Biochemical Properties
3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, 3-Methyl-2,4-pentanedione is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .
Cellular Effects
3-Methyl-2,4-pentanedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.
Molecular Mechanism
The molecular mechanism of 3-Methyl-2,4-pentanedione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows 3-Methyl-2,4-pentanedione to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,4-pentanedione can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that 3-Methyl-2,4-pentanedione can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-Methyl-2,4-pentanedione vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using 3-Methyl-2,4-pentanedione in animal studies.
Metabolic Pathways
3-Methyl-2,4-pentanedione is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyl-2,4-pentanedione is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .
Subcellular Localization
The subcellular localization of 3-Methyl-2,4-pentanedione is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.
特性
IUPAC Name |
3-methylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHKPVFCOWKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231142 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815-57-6 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



